2-Dodecyl-1,4,7,10-tetraoxacyclododecane
Description
Historical Context and Evolution of Macrocyclic Host-Guest Chemistry
The journey of macrocyclic host-guest chemistry began in 1967 with Charles Pedersen's serendipitous discovery of dibenzo-18-crown-6. frontiersin.org This finding unveiled a new class of compounds capable of forming stable complexes with alkali metal cations. frontiersin.org This pivotal moment was a key catalyst for the development of supramolecular chemistry. acs.org The initial focus on the synthesis and metal-binding properties of crown ethers soon expanded to include other macrocyclic hosts like cyclodextrins, calixarenes, and cucurbiturils, each with unique architectures and guest-binding capabilities. researchgate.netrsc.org This evolution has led to the construction of a wide array of functional materials, including supramolecular polymers and artificial light-harvesting systems. researchgate.net
Significance of Functionalization in Crown Ether Design
The true versatility of crown ethers was unlocked through their functionalization. By attaching various functional groups to the crown ether's periphery, their properties can be finely tuned. bldpharm.com This modification can enhance their solubility in different media, modulate their complexing ability, and introduce reactive sites for incorporation into larger systems. bldpharm.commdpi.com Functionalization allows for the creation of more sophisticated structures like lariat (B8276320) ethers, which have side arms that can further coordinate with a bound cation, enhancing binding strength and selectivity. rsc.org The ability to easily modify crown ethers has made them ideal candidates for the fabrication of advanced materials, including supramolecular polymers with interesting properties. bldpharm.com Direct functionalization routes have been developed to reduce synthetic effort and open new avenues for exploiting these macrocycles in contemporary science and technology. nih.gov
Overview of 2-Dodecyl-1,4,7,10-tetraoxacyclododecane as a Model System within Supramolecular Chemistry
This compound is a derivative of 12-crown-4 (B1663920), a crown ether with a 12-membered ring containing four oxygen atoms. The parent 12-crown-4 is known for its affinity for the lithium cation. frontiersin.org The introduction of a dodecyl group, a long alkyl chain, imparts significant lipophilicity to the molecule. This functionalization is crucial for its application in systems that require solubility in nonpolar organic solvents or integration into lipid membranes. This lipophilic nature makes this compound a valuable model for studying ion transport across biological and artificial membranes. nih.gov Its structure allows for the investigation of how hydrophobic side chains influence the complexation and transport properties of the crown ether core, providing insights into the design of more complex ionophores and phase-transfer catalysts.
Structure
2D Structure
3D Structure
Properties
CAS No. |
102725-12-2 |
|---|---|
Molecular Formula |
C20H40O4 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
2-dodecyl-1,4,7,10-tetraoxacyclododecane |
InChI |
InChI=1S/C20H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-20-19-23-16-15-21-13-14-22-17-18-24-20/h20H,2-19H2,1H3 |
InChI Key |
RRYFEEHCAUSEFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1COCCOCCOCCO1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Dodecyl 1,4,7,10 Tetraoxacyclododecane and Analogues
Strategies for Macrocyclization in Tetraoxacyclododecane Synthesis
The construction of the 1,4,7,10-tetraoxacyclododecane (12-crown-4) ring system predominantly relies on the Williamson ether synthesis. This classical and versatile method involves the reaction of an alkoxide with an alkyl halide to form an ether linkage. In the context of crown ether synthesis, this is an intermolecular or intramolecular condensation of diols and dihalides or other di-electrophiles.
A common approach is the metal-ion templated cyclization. Metal cations, such as Li⁺, can act as a template, organizing the linear precursor into a conformation that favors intramolecular cyclization over intermolecular polymerization. researchgate.net The lithium cation, with its suitable ionic radius, fits well within the cavity of the forming 12-crown-4 (B1663920) ring, thus promoting the desired macrocyclization. A typical reaction involves the condensation of a polyethylene (B3416737) glycol derivative with a dihalide in the presence of a base. For instance, triethylene glycol can be reacted with a dihaloethane derivative in the presence of a base like lithium hydride to yield 12-crown-4. rsc.org
The general Williamson ether synthesis for unsubstituted 12-crown-4 can be represented by the reaction of two molecules of a protected ethylene (B1197577) glycol derivative or by the cyclization of a linear tetraethylene glycol derivative. wikipedia.orgbyjus.comchemistrysteps.comwikipedia.orgmasterorganicchemistry.com The efficiency of these macrocyclization reactions is often dependent on factors such as reaction concentration (high dilution conditions are often employed to favor intramolecular reactions), the choice of base, and the nature of the leaving group on the electrophilic precursor.
| Macrocyclization Strategy | Reactants | Typical Conditions | Key Features |
| Templated Williamson Ether Synthesis | Polyethylene glycol derivative, Dihaloalkane | Base (e.g., LiH, NaOH), Solvent (e.g., THF, dioxane) | Utilizes a metal ion template (e.g., Li⁺) to promote intramolecular cyclization. |
| High-Dilution Williamson Ether Synthesis | Dihalopolyethylene glycol | Strong base (e.g., NaH), Aprotic solvent (e.g., THF) | Low reactant concentration favors the formation of the cyclic monomer over linear polymers. |
Approaches for Stereoselective and Regioselective Dodecyl Group Incorporation
The synthesis of 2-Dodecyl-1,4,7,10-tetraoxacyclododecane requires the regioselective introduction of the dodecyl group. This is typically achieved by starting with a precursor that already contains the dodecyl substituent in the desired position before the macrocyclization step. A key intermediate for this purpose is a substituted glycerol (B35011) or a related three-carbon unit that can be incorporated into the polyethylene glycol chain.
One effective strategy involves the regioselective alkylation of a suitable diol precursor. For instance, solketal (B138546) (2,2-dimethyl-1,3-dioxolane-4-methanol) can be alkylated at the primary hydroxyl group with dodecyl bromide to introduce the dodecyl chain. Subsequent hydrolysis of the acetonide protecting group yields 3-(dodecyloxy)propane-1,2-diol. This substituted diol can then be used as a building block in the Williamson ether synthesis.
Catalytic methods for regioselective alkylation of diols have been developed to improve efficiency and selectivity. Organotin-catalyzed reactions, for example, can direct alkylation to a specific hydroxyl group in a polyol. researchgate.netdaneshyari.com More recently, organoboron and iron-based catalysts have been explored as less toxic alternatives for achieving high regioselectivity in the functionalization of diols. organic-chemistry.orgresearchgate.net
The synthesis of a key precursor, 2-hydroxymethyl-12-crown-4, provides another route for the introduction of a dodecyl group. scientificlabs.co.uk This intermediate can be synthesized and then the hydroxyl group can be converted to a good leaving group (e.g., a tosylate or halide). Subsequent nucleophilic substitution with a dodecyl nucleophile, such as a dodecyl Grignard reagent or dodecyl lithium, would yield the target molecule. Alternatively, the hydroxyl group could be oxidized to an aldehyde, followed by a Wittig reaction and subsequent hydrogenation to introduce the dodecyl chain.
| Precursor | Alkylation/Functionalization Method | Resulting Intermediate for Cyclization | Reference |
| Solketal | Alkylation with dodecyl bromide, followed by deprotection | 3-(Dodecyloxy)propane-1,2-diol | General methodology |
| Glycerol | Regioselective alkylation using organotin or other catalysts | 3-(Dodecyloxy)propane-1,2-diol | researchgate.netdaneshyari.comorganic-chemistry.orgresearchgate.net |
| 2-Hydroxymethyl-12-crown-4 | Tosylation and substitution with a dodecyl nucleophile | This compound | scientificlabs.co.uk |
For stereoselective synthesis, chiral starting materials such as enantiomerically pure solketal or chiral glycerol derivatives can be employed. This would lead to the formation of an enantiomerically pure or enriched this compound. The synthesis of chiral crown ethers is an active area of research, often utilizing chiral building blocks derived from natural products or asymmetric synthesis. oup.comnih.govacs.orgnih.gov
Direct Functionalization Techniques for Pre-formed Crown Ethers
While the synthesis of this compound is most directly achieved by incorporating the dodecyl group before macrocyclization, direct functionalization of a pre-formed 12-crown-4 ring is another potential, though less regioselective, approach. These methods typically involve the generation of a reactive intermediate on the crown ether backbone, which can then be trapped by a suitable reagent.
One such method is the radical-mediated cross-dehydrogenative coupling. rsc.orgnih.gov This involves the generation of a radical on a carbon atom of the crown ether, typically adjacent to an oxygen atom, by hydrogen abstraction. This radical can then react with a suitable coupling partner. For the introduction of a dodecyl group, this could theoretically involve the reaction of the crown ether radical with a dodecyl-containing species. However, achieving regioselectivity at the 2-position and avoiding multiple additions would be significant challenges.
Another approach involves the generation of an electrophilic center on the crown ether. For example, a monofluorinated crown ether intermediate can be generated, which then undergoes nucleophilic substitution. rsc.org While this has been demonstrated with other nucleophiles, its application for introducing a long alkyl chain like dodecyl would depend on the reactivity of the corresponding dodecyl nucleophile.
These direct functionalization methods are generally more suited for introducing functional groups that are not easily incorporated into the precursors for macrocyclization and often result in a mixture of products. For a specific isomer like this compound, they are less practical than a convergent synthesis.
Development of Novel Synthetic Pathways for Derivatized Tetraoxacyclododecanes
Research into the synthesis of derivatized crown ethers continues to evolve, with the aim of developing more efficient, selective, and environmentally benign methods. For tetraoxacyclododecane derivatives, novel pathways often focus on improving the macrocyclization step or developing new methods for introducing functionality.
One area of development is the use of solid-phase synthesis, which can simplify purification and allow for the construction of libraries of substituted crown ethers. While not specifically reported for this compound, the principles could be adapted.
Another innovative approach involves ring-closing metathesis (RCM) to form the macrocycle, although this is more common for larger crown ethers and those containing carbon-carbon double bonds within the ring.
The development of new catalytic systems for the Williamson ether synthesis, such as phase-transfer catalysts, can improve yields and allow for milder reaction conditions. These catalysts facilitate the transport of the alkoxide nucleophile into the organic phase where the reaction with the electrophile occurs, which can be particularly useful in biphasic reaction systems.
Structural Elucidation and Advanced Characterization Techniques of 2 Dodecyl 1,4,7,10 Tetraoxacyclododecane
Advanced Spectroscopic Analysis in Solution (e.g., Multidimensional NMR, High-Resolution Mass Spectrometry)
In solution, the structure and connectivity of 2-Dodecyl-1,4,7,10-tetraoxacyclododecane are unequivocally established using a combination of multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional ¹H and ¹³C NMR spectroscopy provides the initial overview of the molecular structure. The ¹H NMR spectrum is expected to show a complex set of multiplets in the range of 3.5-3.8 ppm, corresponding to the diastereotopic protons of the macrocyclic ether ring. libretexts.orglibretexts.org The protons on the carbon atom bearing the dodecyl substituent (C2) and the adjacent methylene (B1212753) groups would exhibit distinct chemical shifts due to the altered electronic environment. The long dodecyl chain would produce a series of overlapping signals in the upfield region (approximately 0.8-1.6 ppm), with a characteristic triplet around 0.88 ppm for the terminal methyl group. libretexts.orglibretexts.org
The ¹³C NMR spectrum is anticipated to display signals for the macrocycle's carbon atoms in the 65-75 ppm range. libretexts.org The carbon atom at the point of substitution (C2) would be shifted relative to the other ring carbons. The carbons of the dodecyl chain would appear in the 14-32 ppm range.
To resolve the overlapping signals and definitively assign each resonance, two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable. COSY experiments would reveal the proton-proton coupling networks within the macrocycle and along the alkyl chain, while HSQC and HMBC would correlate protons with their directly attached and long-range coupled carbon atoms, respectively, allowing for the complete and unambiguous assignment of all ¹H and ¹³C signals.
Predicted ¹H and ¹³C NMR Chemical Shifts:
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Macrocycle CH₂-O | 3.5 - 3.8 | 68 - 72 |
| Macrocycle CH-O (C2) | ~3.9 | ~75 |
| Alkyl CH₂ (adjacent to ring) | ~1.5 - 1.6 | ~30 |
| Alkyl (CH₂)₁₀ | 1.2 - 1.4 | 22 - 32 |
| Alkyl CH₃ | ~0.88 | ~14 |
High-Resolution Mass Spectrometry (HRMS): HRMS, typically using electrospray ionization (ESI), is crucial for confirming the elemental composition of this compound. This technique provides a highly accurate mass measurement of the molecular ion, allowing for the determination of its chemical formula (C₂₀H₄₀O₄) with a high degree of confidence. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can offer further structural insights. rsc.org Common fragmentation pathways for crown ethers involve cleavages of the polyether ring. rsc.org The presence of the long alkyl chain would also lead to characteristic losses of alkyl fragments.
Solid-State Structural Determination (e.g., X-ray Crystallography)
The precise three-dimensional arrangement of atoms in this compound in the solid state can be determined by single-crystal X-ray crystallography. However, obtaining crystals of sufficient quality for such analysis can be challenging due to the molecule's conformational flexibility, particularly of the dodecyl chain.
Should a suitable crystal be grown, X-ray diffraction analysis would provide a wealth of information, including:
Bond lengths and angles: Precise measurements of all covalent bonds and angles within the molecule.
Conformation of the macrocycle: The exact puckering of the 12-crown-4 (B1663920) ring in the crystalline state.
Orientation of the dodecyl chain: The conformation and packing of the alkyl substituent within the crystal lattice.
Intermolecular interactions: The presence of any significant non-covalent interactions, such as C-H···O hydrogen bonds, that dictate the crystal packing.
In the absence of experimental data for the title compound, insights can be drawn from crystallographic studies of related substituted 12-crown-4 ethers. researchgate.netacs.org These studies indicate that the conformation of the macrocycle can be influenced by both the nature of the substituent and the forces involved in crystal packing.
Conformational Analysis and Dynamic Behavior of the Macrocyclic Ring and Alkyl Chain
The 1,4,7,10-tetraoxacyclododecane ring is known to exist as a mixture of several low-energy conformers in solution. acs.orgresearchgate.net Computational studies on the parent 12-crown-4 have identified numerous stable conformations. acs.orgresearchgate.net The presence of the bulky dodecyl group at the C2 position is expected to influence the conformational equilibrium of the macrocycle, potentially favoring conformations that minimize steric hindrance. Temperature-dependent NMR studies can be employed to probe the dynamics of these conformational changes, providing information on the energy barriers between different ring conformations.
The dodecyl chain, being a long and flexible hydrocarbon, will exhibit its own dynamic behavior, characterized by rotations around its numerous C-C single bonds. In solution, the chain is expected to be highly mobile, adopting a range of conformations. The mobility of different segments of the chain can be investigated using ¹³C NMR relaxation time measurements.
Vibrational Spectroscopy for Functional Group and Interaction Characterization
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and any specific molecular interactions.
The most characteristic feature in the IR and Raman spectra of this compound would be the strong C-O-C stretching vibrations of the ether linkages in the macrocycle, which are typically observed in the 1050-1150 cm⁻¹ region. libretexts.orgpressbooks.pub The spectra would also be dominated by the various C-H stretching and bending vibrations of the methylene and methyl groups of the dodecyl chain and the macrocycle.
C-H stretching: Aliphatic C-H stretching vibrations are expected in the 2850-3000 cm⁻¹ range.
CH₂ bending (scissoring): These vibrations typically appear around 1450-1470 cm⁻¹.
CH₃ bending (asymmetric and symmetric): These are expected near 1460 cm⁻¹ and 1380 cm⁻¹, respectively.
Subtle shifts in the positions of these bands can provide insights into the conformational state of the molecule and the presence of weak intermolecular interactions, such as C-H···O hydrogen bonds, in the solid state or in solution. nih.govnih.gov
Characteristic Vibrational Frequencies:
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| C-H Stretch | 2850 - 3000 | Alkyl CH₂, CH₃ & Macrocycle CH₂ |
| CH₂ Bend | 1450 - 1470 | Alkyl & Macrocycle |
| C-O-C Stretch | 1050 - 1150 | Ether Linkage |
Theoretical and Computational Investigations of 2 Dodecyl 1,4,7,10 Tetraoxacyclododecane Systems
Quantum Chemical Studies on Host-Guest Interaction Energetics and Geometries
Quantum chemical methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the nature of host-guest interactions in crown ether systems. For the parent 12-crown-4 (B1663920), DFT calculations have been employed to study its complexation with various cations. These studies reveal that the binding energy is highly dependent on the match between the cation's ionic radius and the crown ether's cavity size. atlantis-press.com
Table 1: Calculated Interaction Energies for 12-Crown-4 Complexes with Alkali Metal Cations *
| Cation | Interaction Energy (kcal/mol) |
| Li⁺ | -38.9 |
| Na⁺ | -27.5 |
| K⁺ | -17.8 |
Note: These values are representative and can vary depending on the level of theory and basis set used in the calculation. The trend of decreasing interaction energy with increasing cation size is consistently observed.
Molecular Dynamics Simulations of Complexation Processes and Conformational Changes
Molecular dynamics (MD) simulations provide a powerful tool to investigate the dynamic aspects of host-guest complexation and the conformational flexibility of crown ethers. For 12-crown-4, MD simulations have shown that the macrocycle is highly flexible, adopting various conformations in solution. researchgate.net Upon complexation with a cation, the crown ether pre-organizes itself to optimize the coordination with the guest ion.
The presence of a dodecyl substituent is anticipated to have a notable impact on the conformational dynamics of the macrocycle. The bulky alkyl group can restrict the flexibility of the ring, potentially favoring certain conformations over others. MD simulations of 2-Dodecyl-1,4,7,10-tetraoxacyclododecane would be crucial to understand how the dodecyl chain influences the conformational landscape and the kinetics of cation binding and unbinding. For instance, the dodecyl group might act as a "gate," modulating the entry and exit of the guest cation.
In aqueous solutions, MD simulations have revealed that 12-crown-4 may not form stable complexes with ions like Li⁺ due to the binding geometry being susceptible to interference from surrounding water molecules. acs.orgnih.gov The hydrophobic dodecyl chain in this compound could alter the local solvent structure, potentially enhancing the stability of the complex by creating a more nonpolar microenvironment around the binding site.
Prediction of Cation Selectivity and Binding Affinity through Computational Models
Computational models have been successfully used to predict the cation selectivity of crown ethers. The selectivity of 12-crown-4 for Li⁺ over other alkali metal cations like Na⁺ and K⁺ is well-established through both experimental and computational studies. atlantis-press.comresearchgate.net This selectivity arises from the optimal fit of the Li⁺ ion within the 12-crown-4 cavity.
Computational models that incorporate both the host-guest interaction energies and the solvation effects are necessary to accurately predict the cation selectivity of this compound. Such models can help in the rational design of functionalized crown ethers with tailored selectivity for specific applications.
Table 2: Cation Selectivity of 12-Crown-4 Derivatives *
| Derivative | Selectivity Order |
| Benzo-12-crown-4 (B88388) | Li⁺ > Na⁺ > K⁺ |
| 12-crown-4 with electron-donating groups | Enhanced selectivity for Li⁺ |
| 12-crown-4 with electron-withdrawing groups | Reduced selectivity for Li⁺ |
Note: The selectivity is influenced by the electronic effects of the substituents on the crown ether ring. atlantis-press.com
Electronic Structure Analysis and Reactive Descriptors of Functionalized Tetraoxacyclododecanes
Electronic structure analysis, often performed using DFT, provides insights into the reactivity and properties of molecules. For 12-crown-4, the electronic structure is characterized by the localization of electron density on the oxygen atoms, which are the primary sites for cation binding.
Functionalization of the 12-crown-4 ring with a dodecyl group, an electron-donating alkyl group, is expected to cause a slight increase in the electron density of the oxygen atoms. This could potentially lead to stronger cation binding. Reactive descriptors such as the molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO) can be calculated to quantify these effects.
The MEP would likely show a more negative potential around the oxygen atoms in this compound compared to the unsubstituted 12-crown-4, indicating a stronger attraction for cations. The energies of the HOMO and LUMO would also be affected, which can have implications for the chemical reactivity and stability of the molecule. A detailed electronic structure analysis would be invaluable for understanding the subtle electronic effects of the dodecyl substituent on the complexation behavior of the crown ether.
Host Guest Chemistry and Complexation Thermodynamics
Cation Complexation with Alkali and Alkaline Earth Metal Ions
The ability of 2-Dodecyl-1,4,7,10-tetraoxacyclododecane to selectively bind alkali and alkaline earth metal cations is a cornerstone of its host-guest chemistry. This selectivity is governed by a delicate interplay of factors including the size of the crown ether's cavity and the nature of the substituent.
The 1,4,7,10-tetraoxacyclododecane ring, commonly known as 12-crown-4 (B1663920), has a cavity diameter estimated to be between 1.2 and 1.5 Å. This size is particularly suitable for complexing with cations of similar ionic radii. wikipedia.org Consequently, 12-crown-4 and its derivatives, such as this compound, generally exhibit a preference for smaller alkali metal ions like lithium (Li⁺) and sodium (Na⁺). wikipedia.orgnankai.edu.cnlibretexts.org The selectivity for Li⁺ over Na⁺ has been noted in some studies of 12-crown-4 derivatives. nih.gov
The general selectivity trend for the parent 12-crown-4 moiety with alkali metal ions often follows the order Li⁺ > Na⁺ > K⁺. atlantis-press.com For alkaline earth metal ions, the smaller cations like magnesium (Mg²⁺) and calcium (Ca²⁺) are expected to form more stable complexes than the larger strontium (Sr²⁺) and barium (Ba²⁺) ions, due to a better size match with the crown ether cavity.
| Cation | Ionic Radius (Å) | Expected Affinity |
|---|---|---|
| Li⁺ | 0.76 | High |
| Na⁺ | 1.02 | Moderate |
| K⁺ | 1.38 | Low |
| Mg²⁺ | 0.72 | High |
| Ca²⁺ | 1.00 | Moderate |
For 12-crown-4 and its derivatives, the formation of both 1:1 and 2:1 (crown ether:cation) "sandwich" complexes with alkali and alkaline earth metal cations has been observed. osti.gov The stoichiometry is largely dependent on the relative sizes of the cation and the crown ether cavity. Cations that are slightly larger than the cavity, such as Na⁺ and K⁺, tend to form 2:1 complexes where the cation is "sandwiched" between two crown ether rings. researchgate.net For cations that fit well within the cavity, 1:1 complexes are more common.
Interaction with Transition Metal Ions and Lanthanides
The interaction of this compound with transition metal ions and lanthanides is generally weaker than with alkali and alkaline earth metals. This is because the oxygen donor atoms of the crown ether are "hard" donors, which prefer to bind with "hard" acids like the alkali and alkaline earth cations. Transition metals, being "softer" acids, tend to form more stable complexes with "softer" donor atoms like nitrogen and sulfur. muk.ac.ir
Nevertheless, complexes with transition metals can be formed, often with the metal ion coordinated not only to the crown ether but also to counter-ions or solvent molecules. cmu.edu Studies on 12-crown-4 with transition metal salts have revealed a variety of structures, including sandwich-type compounds and polymeric networks involving hydrogen bonding. cmu.edu The specific structure is highly dependent on the anion of the metal salt. cmu.edu
Lanthanide ions, being hard Lewis acids, are expected to interact favorably with the oxygen atoms of the crown ether. The complexation of lanthanides with 12-crown-4 has been shown to result in both 1:1 "half-sandwich" and 2:1 "sandwich" type complexes. bohrium.comacs.org The coordination number of the lanthanide ion in these complexes is often high, and is completed by the coordination of anions and/or solvent molecules. acs.orglibretexts.org The thermodynamic stability of lanthanide complexes with crown ethers is influenced by the size-fit relationship between the cation and the crown ether cavity, with a general trend of decreasing stability with decreasing ionic radius across the lanthanide series for smaller crown ethers like 15-crown-5 (B104581). nankai.edu.cn
Molecular Recognition of Organic Cations (e.g., Ammonium (B1175870) Ions)
Crown ethers are known for their ability to recognize and bind organic cations, particularly primary ammonium ions (R-NH₃⁺), through hydrogen bonding between the ammonium protons and the ether oxygen atoms. nih.govnih.gov The stability of these complexes is dependent on the size and shape complementarity between the host and the guest.
Thermodynamics and Kinetics of Complex Formation
The stability and selectivity of complex formation are quantified by thermodynamic parameters such as the association constant (Kₐ) and the changes in enthalpy (ΔH) and entropy (ΔS) upon complexation.
The association constants for the complexation of cations by crown ethers can be determined by various techniques, including calorimetric titrations, potentiometry, conductometry, and spectroscopy. osti.govacs.org For the parent 12-crown-4, stability constants with alkali metal ions have been measured in various solvents. For instance, in methanol (B129727), the log Kₐ values for Li⁺ and Na⁺ are generally higher than for K⁺, reflecting the size-fit principle. nankai.edu.cn
| Cation | log Kₐ | ΔH (kJ/mol) | TΔS (kJ/mol) |
|---|---|---|---|
| Li⁺ | ~2.5 - 3.0 | ~ -20 to -25 | ~ -5 to -10 |
| Na⁺ | ~2.0 - 2.5 | ~ -15 to -20 | ~ -5 to -10 |
Note: The values presented are approximate ranges based on literature data for 12-crown-4 and are intended for illustrative purposes.
Enthalpic and Entropic Contributions to Complexation
The enthalpic contribution (ΔH) to complexation reflects the net change in bond energies and intermolecular interactions upon the formation of the host-guest assembly. For crown ethers, this primarily involves the release of heat (an exothermic process, negative ΔH) resulting from the favorable electrostatic interactions between the electron-rich oxygen atoms of the crown ether cavity and a guest cation. The dodecyl substituent on the this compound molecule is not expected to directly participate in cation binding but may influence the conformation of the crown ether ring, which could indirectly affect the enthalpy of complexation.
General Thermodynamic Trends for Crown Ether Complexation
Studies on the parent compound, 12-crown-4, and other alkyl-substituted crown ethers have established general thermodynamic trends that can be extrapolated to this compound. The complexation is often enthalpy-driven, with the strength of the interaction depending on the compatibility between the size of the cation and the crown ether cavity. The entropy change can be either favorable or unfavorable, depending on the balance between the loss of conformational freedom of the host and the gain in entropy from desolvation.
For instance, the complexation of alkali metal cations by 12-crown-4 in methanol is characterized by favorable enthalpic changes, indicating strong electrostatic interactions. The entropic changes are often negative, suggesting that the ordering of the system upon complex formation is a significant factor. The presence of an alkyl substituent, such as the dodecyl group, can introduce steric effects that may alter the preorganization of the host and its flexibility, thereby influencing both the enthalpy and entropy of complexation.
Without specific experimental data from techniques like isothermal titration calorimetry (ITC) for this compound, a quantitative analysis of the enthalpic and entropic contributions to its complexation remains speculative. Further experimental investigations are necessary to elucidate the precise thermodynamic profile of this functionalized crown ether and to create detailed data tables of its host-guest interactions.
Mechanistic Insights into Molecular Recognition by 2 Dodecyl 1,4,7,10 Tetraoxacyclododecane
Role of Ion-Dipole Interactions in Cation Binding
The primary driving force for the complexation of cations by 2-Dodecyl-1,4,7,10-tetraoxacyclododecane is the ion-dipole interaction. researchgate.net This electrostatic attraction occurs between a positively charged cation (guest) and the partial negative charges of the four oxygen atoms within the macrocyclic cavity (host). youtube.com The oxygen atoms, with their lone pairs of electrons, create a polar, hydrophilic interior that is well-suited to coordinate with a cation, effectively stabilizing it within the ring. wikipedia.orgnih.gov
The strength and selectivity of this binding are highly dependent on the match between the cation's ionic radius and the size of the crown ether's cavity. libretexts.org The 12-crown-4 (B1663920) ring has a cavity diameter estimated to be between 1.2 and 1.5 Å, which makes it particularly selective for the lithium cation (Li⁺), whose ionic diameter is approximately 1.36 Å. wikipedia.org Cations that fit snugly within the cavity can establish optimal ion-dipole interactions with all four oxygen atoms simultaneously. atlantis-press.com
The stability of the resulting complex is a direct consequence of these electrostatic forces. acs.org Cations with a higher charge density generally form stronger complexes. researchgate.net The exterior of the molecule, dominated by the hydrocarbon backbone and the long dodecyl chain, remains nonpolar or hydrophobic, which allows the entire host-guest complex to dissolve in organic solvents. wikipedia.org This encapsulation shields the cation's charge, enabling the transport of ionic species across nonpolar media. fiveable.mecdnsciencepub.com
| Cation | Ionic Radius (Å) | Ligand | Cavity Size (Å) |
|---|---|---|---|
| Li⁺ | 0.76 | 12-crown-4 | 1.2 - 1.5 |
| Na⁺ | 1.02 | ||
| K⁺ | 1.38 | ||
| Rb⁺ | 1.52 | ||
| Cs⁺ | 1.67 |
Contributions of Hydrogen Bonding and π-Interactions in Host-Guest Complexation
While ion-dipole forces are dominant in binding simple metal cations, hydrogen bonding plays a crucial role in the complexation of organic cations, particularly protonated amines (R-NH₃⁺). wikipedia.org The ammonium (B1175870) protons can act as hydrogen bond donors, forming strong N–H⋯O hydrogen bonds with the oxygen atoms of the crown ether ring. vt.edursc.org This interaction is fundamental to the recognition of primary ammonium ions, where the three protons can align favorably with the oxygen atoms in the macrocycle's cavity. wikipedia.org
The stability of these hydrogen-bonded complexes depends on the number and geometry of the hydrogen bonds formed. The flexible nature of the crown ether ring allows it to adopt a conformation that maximizes these interactions. vt.edu
Solvent Effects on Binding Mechanism and Selectivity
In highly polar, protic solvents like water, cations are strongly solvated, creating a high energetic barrier for complexation. nih.gov Molecular dynamics simulations have shown that in aqueous solutions, the formation of stable complexes between 12-crown-4 and Li⁺ can be unfavorable because the binding geometry is susceptible to interference from surrounding water molecules. nih.gov
Conversely, in nonpolar or less polar aprotic solvents, the stability constants of crown ether complexes are generally much higher. researchgate.net This is because the energy penalty for desolvating the cation is lower, and the ion-dipole interactions within the complex are stronger in a low-dielectric medium. muk.ac.irmuk.ac.ir The choice of solvent can even alter the binding selectivity. For example, while 12-crown-4 shows a preference for Li⁺, studies on related systems have demonstrated that cation selectivity can be reversed by changing the solvent, highlighting the delicate balance between host-guest interaction energy and solvation/desolvation energies. muk.ac.irpnas.org
| Cation | log K in Methanol |
|---|---|
| Li⁺ | 1.98 |
| Na⁺ | 1.77 |
Note: Data reflects binding constants for 12-crown-4 monomers and functionalized polymers in methanol, demonstrating the relative affinity for different cations in a specific solvent. pnas.orgpnas.org
Supramolecular Architectures and Assemblies Involving Dodecylated Tetraoxacyclododecanes
Self-Assembly Processes in Solution and at Interfaces
The dual nature of dodecylated tetraoxacyclododecanes dictates their behavior in different environments. In aqueous solutions, the hydrophobic dodecyl chains avoid contact with water, leading to aggregation, while the polar crown ether heads interact favorably with water molecules. This hydrophobic effect is the primary driving force for self-assembly. kinampark.com At interfaces, such as the air-water or oil-water interface, these molecules orient themselves to satisfy the affinities of both parts of the molecule, with the polar head group immersed in the aqueous phase and the hydrocarbon tail extending into the non-polar phase. biolinscientific.com
The self-assembly can be influenced by several factors, including concentration, temperature, solvent properties, and the presence of specific cations that can be complexed by the crown ether ring. kinampark.com For instance, the binding of cations like Li+ or Na+ within the 12-crown-4 (B1663920) cavity can alter the head group's polarity and size, thereby modifying the packing parameters and influencing the morphology of the resulting aggregates. nih.gov This cation-binding ability is a key feature of crown ethers, allowing for the creation of stimuli-responsive systems where the assembly or disassembly can be triggered by the addition or removal of specific ions. rsc.orgrsc.org
Research into related amphiphilic crown ethers has demonstrated that subtle changes in the molecular structure, such as the length of the hydrophobic tail or modifications to the crown ether ring, can significantly impact the resulting supramolecular structures and their functions, for example, in forming synthetic ion channels. rsc.orgrsc.org
Formation of Monomolecular Films, Micelles, and Vesicles
The self-assembly of 2-Dodecyl-1,4,7,10-tetraoxacyclododecane and similar amphiphiles leads to the formation of specific, well-defined structures like monomolecular films, micelles, and vesicles.
Monomolecular Films: At the air-water interface, these amphiphilic molecules can form a monomolecular layer, known as a Langmuir film. biolinscientific.com In these films, the molecules are oriented with their hydrophilic crown ether heads in the water and their hydrophobic dodecyl tails pointing towards the air. biolinscientific.comnanoscience.com A rule of thumb suggests that a hydrocarbon chain of at least 12 carbons is necessary to form a stable insoluble monolayer, preventing the molecule from dissolving into the bulk water phase by forming micelles. biolinscientific.com The characteristics of these films can be studied using a Langmuir film balance, which measures surface pressure as a function of the area available to each molecule. nanoscience.com Compressing these films can lead to different phases (gas, liquid, solid) and eventually to the collapse of the monolayer. nih.gov These organized monolayers can be transferred onto solid substrates to create Langmuir-Blodgett films, which are highly ordered multilayer structures. nanoscience.comscirp.org
Micelles and Vesicles: In bulk aqueous solution, above a certain concentration known as the critical micelle concentration (CMC), amphiphilic molecules like dodecylated tetraoxacyclododecanes aggregate to form micelles. kinampark.com These are typically spherical structures where the hydrophobic tails form a core, shielded from the water, and the hydrophilic heads form an outer shell. For amphiphilic copolymers containing crown ether functionalities, CMCs have been measured in the range of 0.08 to 0.1 mg/mL. mdpi.com In some systems, the transition between vesicles (bilayered spherical structures) and micelles can be induced by the addition of other molecules, demonstrating the dynamic nature of these assemblies. pku.edu.cn Vesicles, which enclose an aqueous compartment, can also be formed, often depending on the specific geometry and packing parameters of the amphiphile.
The table below summarizes the typical supramolecular structures formed by this compound.
| Structure | Environment | Description |
|---|---|---|
| Monomolecular Film (Langmuir Film) | Air-water interface | A single layer of molecules with hydrophilic heads in the water and hydrophobic tails in the air. biolinscientific.com |
| Micelle | Bulk aqueous solution (above CMC) | Spherical aggregates with a hydrophobic core and a hydrophilic shell. |
| Vesicle | Bulk aqueous solution | Bilayered spherical structures enclosing an aqueous core. |
Integration into Polymeric Systems and Covalent Organic Frameworks (COFs)
The unique properties of the 12-crown-4 moiety have led to its incorporation into more complex macromolecular structures like polymers and Covalent Organic Frameworks (COFs).
Polymeric Systems: Dodecylated tetraoxacyclododecanes or similar crown ether derivatives can be used as building blocks in polymer chemistry. chemimpex.com They can be copolymerized to create polymers with crown ether units appended as side chains. nih.govnih.gov These functional polymers combine the physical properties of the polymer backbone with the specific ion-binding capabilities of the crown ether. For example, polynorbornene membranes functionalized with 12-crown-4 have been developed for selective ion transport. nih.govnih.gov In these membranes, the 12-crown-4 units act as host sites for cations, and studies have shown they can bind Na+ more strongly than Li+ in an aqueous environment, leading to selective ion permeability. nih.govnih.gov The presence of these ligands within the polymer matrix is a key strategy for designing advanced membranes for applications like lithium recovery. nih.gov
Covalent Organic Frameworks (COFs): COFs are crystalline porous polymers with highly ordered structures. researchgate.net Integrating crown ethers into the backbone of COFs is a challenging but promising strategy for creating functional materials. researchgate.netresearchgate.net While the flexibility of crown ethers can make achieving high crystallinity difficult, successful syntheses have been reported. researchgate.netresearchgate.net These crown ether-based COFs exhibit high surface areas and can be designed for specific applications, such as alkali metal ion separation or CO2 fixation. researchgate.netbohrium.com The crown ether units within the porous framework can enhance catalytic performance, improve hydrophilicity, and facilitate electron transfer, as seen in COFs designed for the electroreduction of CO2. acs.org Side-chain engineering, where crown ethers are attached to the main framework, has also been used to enhance properties like fluorescence. rsc.org
Construction of Mechanically Interlocked Molecules (e.g., Rotaxanes, Catenanes)
Mechanically interlocked molecules (MIMs) are architectures where components are linked topologically without a covalent bond, like links in a chain. wikipedia.orgscienceopen.com Crown ethers, including the 12-crown-4 ring system, are fundamental components in the synthesis of MIMs such as rotaxanes and catenanes. nobelprize.orgwikipedia.orgnaturalspublishing.com
Rotaxanes: A rotaxane consists of a dumbbell-shaped molecule threaded through a macrocycle (the "wheel"). wikipedia.org The bulky "stoppers" at the ends of the dumbbell prevent the wheel from unthreading. wikipedia.org The 1,4,7,10-tetraoxacyclododecane ring can act as the wheel, which is threaded by a linear "axle." The formation of these structures is often guided by non-covalent interactions, such as hydrogen bonding or charge-transfer interactions, between the crown ether and a recognition site on the axle. davuniversity.org This "active template" synthesis approach, where the macrocycle stabilizes the transition state of the reaction that forms the thread, has proven effective for crown ethers. chemrxiv.org
Catenanes: A catenane is composed of two or more interlocked macrocycles. wikipedia.org Template-directed synthesis is the most efficient method, where non-covalent interactions preorganize the components before the final ring-closing reaction creates the interlocked structure. wikipedia.orgnih.gov Crown ethers are frequently used as one of the macrocyclic components, often interacting with another electron-deficient ring through π-stacking and charge-transfer interactions. davuniversity.orgnih.gov The synthesis of catenanes can be achieved through various methods, including those utilizing copper(I) templates with phenanthroline-containing ligands or ring-closing metathesis. cmu.edu
The dynamic nature of the mechanical bond in both rotaxanes and catenanes allows for the development of molecular switches and machines, where the relative position of the components can be controlled by external stimuli. wikipedia.orgwikipedia.org
Advanced Research Applications Non Clinical
Chemical Separation Technologies
The dual nature of 2-Dodecyl-1,4,7,10-tetraoxacyclododecane, combining a cation-complexing crown ether with a long alkyl chain, makes it a promising candidate for various chemical separation technologies.
Selective Metal Ion Extraction and Recovery
Crown ethers are well-known for their ability to selectively bind specific metal cations, with the selectivity being largely determined by the relative sizes of the cation and the crown ether's cavity. The 12-crown-4 (B1663920) moiety in this compound has a cavity size that is particularly suited for the complexation of lithium (Li⁺) and sodium (Na⁺) ions. The presence of the dodecyl group enhances the compound's lipophilicity, making it an effective extractant in liquid-liquid extraction systems for selectively transferring these metal ions from an aqueous phase to an organic phase.
While direct studies on this compound are limited, research on analogous compounds provides strong evidence for its potential. For instance, a related compound, bis[(12-crown-4)methyl]-2-dodecyl-2-methylmalonate, is a commercially available and effective Na⁺-selective ionophore. nih.gov This suggests that dodecyl-substituted 12-crown-4 derivatives are well-suited for the selective extraction and recovery of alkali metal ions. Theoretical studies using Density Functional Theory (DFT) on 12-crown-4 derivatives have also shown a high selectivity for Li⁺ over other alkali metal ions like Na⁺ and K⁺. atlantis-press.com
The efficiency of extraction can be influenced by factors such as the pH of the aqueous phase, the nature of the organic solvent, and the presence of counter-anions. The general mechanism involves the encapsulation of the metal ion by the crown ether ring, with the dodecyl tail facilitating the solubility of the resulting complex in the organic medium.
| Related Compound | Selectivity | Application |
| bis[(12-crown-4)methyl]-2-dodecyl-2-methylmalonate | Na⁺ | Ion-selective extraction nih.gov |
| Benzo-12-crown-4 (B88388) | Li⁺ > Na⁺ > K⁺ | Theoretical extraction studies atlantis-press.com |
Chromatographic Applications as Stationary Phases (e.g., Chiral and Ion Chromatography)
The ability of this compound to form host-guest complexes suggests its potential use as a component of stationary phases in chromatography. By immobilizing this crown ether derivative onto a solid support, such as silica (B1680970) gel or a polymer matrix, a chromatographic column with selective retention properties can be created.
In the context of ion chromatography , such a stationary phase could be used for the separation of specific cations. The retention of different metal ions would be governed by the stability of their complexes with the 12-crown-4 ring, allowing for the separation of, for example, alkali and alkaline earth metals.
For chiral chromatography , while the parent 1,4,7,10-tetraoxacyclododecane is achiral, the introduction of a chiral center, for instance at the point of attachment of the dodecyl group or by using a chiral linker, could lead to a chiral stationary phase (CSP). Chiral crown ethers have been successfully used as CSPs for the separation of enantiomers of compounds containing primary amino groups. nih.govresearchgate.netresearchgate.netregistech.comresearchgate.net The separation mechanism in such cases relies on the formation of diastereomeric complexes with different stabilities between the chiral crown ether and the enantiomers of the analyte. Although no specific studies on a chiral version of this compound as a CSP were found, the principle is well-established for other chiral crown ethers.
Isotope Separation Methodologies
The subtle differences in the nuclear size and mass of isotopes can lead to small differences in the stability of their complexes with crown ethers. This phenomenon, known as the isotope effect in complexation, can be exploited for isotope separation using chemical exchange methods, including chromatography.
Research has demonstrated the successful separation of isotopes of elements like lithium and calcium using crown ether-based chromatography. mdpi.comresearchgate.netnih.govdntb.gov.ua For example, benzo-18-crown-6 (B86084) ether has been used for the chromatographic separation of ⁴⁸Ca from ⁴⁰Ca. nih.gov Given the affinity of the 12-crown-4 ring for lithium ions, it is plausible that this compound, when incorporated into a chromatographic system, could contribute to the separation of lithium isotopes (⁶Li and ⁷Li). The dodecyl group would serve to anchor the molecule to a stationary phase or enhance its solubility in a liquid membrane system used for isotope separation.
Chemo- and Biosensing Platforms
The selective binding properties of this compound also make it a promising candidate for the development of chemo- and biosensors for specific ions.
Design of Ion-Selective Electrodes (ISEs) and Potentiometric Sensors
Ion-selective electrodes are potentiometric sensors that measure the activity of a specific ion in a solution. The core component of an ISE is an ionophore, a molecule that selectively binds the target ion. The lipophilic nature and ion-binding capabilities of this compound make it an excellent candidate for use as an ionophore in the membrane of an ISE.
When incorporated into a polymeric membrane (typically PVC), the 12-crown-4 moiety would selectively complex with target cations at the membrane-sample interface. The long dodecyl chain would ensure the ionophore's retention within the lipophilic membrane and prevent its leaching into the aqueous sample. This complexation event would lead to a change in the membrane potential, which can be measured against a reference electrode.
Studies on silicon-bridged bis(12-crown-4) ethers have demonstrated their effectiveness as ionophores for Na⁺-selective electrodes. nih.govresearchgate.netnih.gov These studies provide a strong basis for the potential application of this compound in similar sensor designs. The selectivity of such an ISE would be primarily for Li⁺ and Na⁺ ions.
| Parameter | Description |
| Principle | Potentiometry |
| Sensing Component | Ionophore (e.g., this compound) in a polymer membrane |
| Target Analytes | Primarily Li⁺ and Na⁺ |
| Mechanism | Selective complexation at the membrane-solution interface leading to a measurable potential change |
Development of Fluorescent and Colorimetric Sensing Mechanisms for Specific Ions
To create fluorescent or colorimetric sensors, the ion-binding event must be coupled to a change in the optical properties of the sensor molecule. This is typically achieved by attaching a chromophore or fluorophore to the crown ether ring. Upon ion complexation, conformational changes in the crown ether or electronic interactions between the bound ion and the signaling unit can lead to a detectable change in color or fluorescence intensity. nih.govrsc.orgnih.gov
While there is no specific literature on fluorescent or colorimetric sensors based on this compound, the general principles are well-established for other crown ether derivatives. For instance, a fluorescent sensor could be designed by attaching a fluorophore, such as a naphthalene (B1677914) or anthracene (B1667546) derivative, to the 1,4,7,10-tetraoxacyclododecane ring. The binding of a metal ion could then either enhance or quench the fluorescence through mechanisms like photoinduced electron transfer (PET). The dodecyl group would be beneficial for applications requiring the sensor to be embedded in a lipophilic environment, such as a cell membrane or a polymeric film.
Similarly, for a colorimetric sensor , a chromophore that changes its absorption spectrum upon ion binding would be incorporated. The change in color could be visually detected or quantified using a spectrophotometer. researchgate.net
Catalysis and Phase Transfer Phenomena
The dual nature of this compound, featuring a polar interior and a nonpolar exterior, underpins its utility in catalytic applications that span heterogeneous phases.
Application in Phase Transfer Catalysis for Organic Transformations
Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in separate, immiscible phases (e.g., aqueous and organic). mdpi.com Crown ethers are a significant class of phase transfer catalysts. tandfonline.com They function by complexing with a cation (typically an alkali metal) from an inorganic salt in the aqueous or solid phase. tandfonline.comnih.gov The exterior of the crown ether is hydrophobic, allowing the entire cation-crown ether complex to dissolve in the organic phase. nih.govresearchgate.net This process transports the cation's corresponding anion into the organic medium, where it is poorly solvated and thus highly reactive, or "naked," significantly accelerating reaction rates. tandfonline.com
The catalytic efficacy of a crown ether in PTC is heavily influenced by its lipophilicity. The introduction of a dodecyl group to the 12-crown-4 scaffold in this compound dramatically increases its solubility in nonpolar organic solvents. This enhanced lipophilicity is critical for efficiently shuttling the complexed cation and its associated anion from the aqueous or solid phase into the organic reaction phase, thereby improving catalytic turnover.
| Catalytic Cycle | After the anion reacts, the catalyst returns to the aqueous/solid interface to pick up another cation-anion pair, continuing the cycle. | The strong lipophilic character ensures the catalyst remains partitioned in the organic phase, ready to continue the cycle. |
Role in Electrocatalysis and Other Catalytic Processes
While the primary catalytic application for simple lipophilic crown ethers is phase transfer catalysis, their unique ion-binding properties are relevant to the broader field of catalysis, including electrocatalysis. Electrocatalysis involves accelerating electrochemical reactions at an electrode surface. gamry.com The environment at the electrode-electrolyte interface profoundly impacts reaction rates and pathways. rsc.org
Crown ethers can influence electrocatalytic systems in several ways. They can act as components in more complex catalytic systems, such as "pincer-crown ether" ligands, where cation binding in the secondary coordination sphere of a transition metal complex can tune its catalytic activity. rsc.org Furthermore, the specific complexation of electrolyte cations by crown ethers can alter the structure of the electrochemical double layer at the electrode surface. nih.gov This modification of the local electric field can, in turn, influence the rate and selectivity of electrocatalytic reactions like CO₂ reduction. nih.gov
The concept of ionophore-assisted electrochemistry demonstrates that stabilizing the ionic product of an electrochemical reaction via complexation can significantly alter the reaction's redox potential. chemrxiv.org For a compound like this compound, its strong affinity for certain cations could theoretically be used to modulate electrochemical processes involving those ions at a liquid-liquid or membrane-electrode interface.
Fundamental Interactions with Model Biological Systems (excluding clinical data)
The amphiphilic nature of this compound makes it an ideal candidate for studying fundamental interactions with lipid membranes and proteins, providing insights into biological transport and enzyme function in non-aqueous environments.
Investigation of Membrane Transport and Ion Channel Mimicry
Ionophores are lipid-soluble molecules that can transport ions across biological membranes. wikipedia.org The structure of this compound is archetypal for a synthetic ionophore: the dodecyl chain acts as a lipophilic tail to anchor the molecule within the hydrophobic core of a lipid bilayer, while the polar 12-crown-4 headgroup can complex and transport cations.
Research on related alkyl-substituted crown ethers has demonstrated their capacity to function as ion transporters.
Membrane Depolarization: Acylated and alkylated benzo-12-crown-4 compounds, while not showing significant antibacterial activity, were studied for their ability to catalyze ion-selective flux and depolarize bacterial membranes. tandfonline.com
Selective Ion Transport: Polymer membranes functionalized with 12-crown-4 have been engineered to achieve unprecedented selectivity for LiCl over NaCl. nih.gov Molecular dynamics simulations revealed this is because 12-crown-4 binds Na⁺ ions more strongly than Li⁺ in an aqueous environment, which reduces the mobility of Na⁺ relative to Li⁺. nih.gov
Commercial Ionophores: A closely related compound, Bis[(12-crown-4)methyl] 2-dodecyl-2-methylmalonate, which features two 12-crown-4 units and a dodecyl group, is a commercially available sodium-selective ionophore used in ion-selective electrodes.
These studies support the function of this compound as a synthetic ion transporter in model membranes, capable of creating pathways for specific cations to cross the lipid bilayer, thereby mimicking the function of natural ion channels.
Table 2: Research Findings on Membrane Interactions of Related Crown Ethers
| Compound Family | System Studied | Observed Phenomenon | Reference |
|---|---|---|---|
| Alkylated Benzo-12-crown-4 | Bacillus subtilis membranes | Membrane depolarization, indicating ion flux. | tandfonline.com |
| 12-crown-4-functionalized polymers | Synthetic polymer membranes | Reverse permeability selectivity for LiCl over NaCl due to stronger binding and reduced mobility of Na⁺. | nih.gov |
Studies on Modulation of Enzyme Activity (in vitro biochemical mechanistic studies)
The activity of enzymes can be significantly influenced by their local environment. In non-aqueous solvents, where many enzymes exhibit drastically reduced activity, additives can play a crucial role in maintaining a catalytically competent conformation. springernature.com In vitro studies have shown that simple crown ethers, including the parent structure 1,4,7,10-tetraoxacyclododecane (12-crown-4), can dramatically modulate enzyme activity.
A key study investigated the effect of co-lyophilizing (freeze-drying) the enzyme subtilisin Carlsberg with 12-crown-4, 15-crown-5 (B104581), and 18-crown-6 (B118740). researchgate.netnih.gov The results showed a substantial enhancement of enzyme activity in organic solvents like tetrahydrofuran (B95107) (THF) and acetonitrile. researchgate.netnih.gov
Key Findings from in vitro Studies with Subtilisin Carlsberg:
Activity Enhancement: Treatment with crown ethers, including 12-crown-4, increased the initial reaction rate of the enzyme by less than 10-fold to more than 100-fold in specific organic solvents. researchgate.netnih.gov
Structural Effects: While 18-crown-6 and 15-crown-5 induced a more native-like structure in the enzyme, the high activation observed with 12-crown-4 occurred without this structural preservation, pointing to a more complex activation mechanism. nih.gov
For this compound, the presence of the lipophilic dodecyl tail could further mediate its interaction with enzymes, potentially by anchoring the molecule to hydrophobic patches on the protein surface or facilitating interactions with membrane-bound enzymes. Additionally, molecular dynamics simulations have shown that 12-crown-4 can directly interact with and disrupt the structure of amyloid-β protein fibrils by engaging with both hydrophobic and charged amino acid residues, highlighting the potential for direct, mechanistically significant interactions between crown ethers and protein structures. nih.gov
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1,4,7,10-tetraoxacyclododecane (12-crown-4) |
| 1,4,7,10,13-pentaoxacyclopentadecane (15-crown-5) |
| 1,4,7,10,13,16-hexaoxacyclooctadecane (18-crown-6) |
| LiCl (Lithium chloride) |
| NaCl (Sodium chloride) |
| Subtilisin Carlsberg |
| Tetrahydrofuran (THF) |
| Acetonitrile |
Q & A
Q. What experimental conditions are critical for synthesizing and purifying this compound?
- Synthesis : Adapt methods for crown ethers, such as cyclization of ethylene oxide derivatives with dodecyl sidechains under inert atmospheres. Use column chromatography (silica gel, hexane/ethyl acetate gradient) for purification. Monitor purity via NMR to confirm conformational integrity .
Advanced Research Questions
Q. How can conformational equilibria in this compound impact its coordination chemistry with metal ions?
- Analysis : Study dynamic NMR line-shape changes to detect interconversion between chair and boat conformations (Fig. 6–7, ). Compare binding constants (e.g., via isothermal titration calorimetry) with rigid analogs (e.g., cryptands) to assess flexibility-driven selectivity for alkali metals .
Q. What strategies resolve contradictions in reported toxicological data (e.g., conflicting GHS classifications for acute toxicity)?
- Approach : Validate in vitro assays (e.g., Ames test for mutagenicity) and compare with in vivo data (oral LD in rodents). Reconcile discrepancies by reviewing test conditions (e.g., purity, solvent carriers) and applying QSAR models for dermal/ocular irritation .
Q. How does the lipophilic dodecyl chain influence this compound’s utility in membrane transport or supramolecular systems?
- Design : Conduct Langmuir-Blodgett experiments to measure monolayer stability at air-water interfaces. Compare ion transport efficiency (e.g., via U-tube assays) with shorter-chain analogs to quantify hydrophobicity-activity relationships .
Q. What decomposition pathways occur under high-temperature or oxidative conditions, and how can they be monitored?
- Stability Studies : Use GC-MS to identify volatile decomposition products (e.g., CO, NO) during TGA-FTIR runs. Avoid incompatibilities with strong acids/oxidizers by pre-screening via accelerated stability testing (40°C/75% RH) .
Methodological Guidance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
